

Application Notes and Protocols for ER-000444793 in Neurodegenerative Disease Models

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Compound of Interest				
Compound Name:	ER-000444793			
Cat. No.:	B15576322	Get Quote		

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Introduction

ER-000444793 is a potent, small-molecule inhibitor of the mitochondrial permeability transition pore (mPTP) opening, with a mechanism of action that is independent of Cyclophilin D (CypD) [1][2][3][4][5][6]. The mPTP is a multiprotein complex in the inner mitochondrial membrane, and its dysregulated opening is a key event in several forms of cell death and has been implicated in the pathogenesis of various neurodegenerative diseases, including Alzheimer's Disease, Parkinson's Disease, and Amyotrophic Lateral Sclerosis (ALS)[4][5][7][8][9][10][11][12]. By inhibiting mPTP opening, ER-000444793 presents a valuable tool for studying mitochondrial dysfunction in these disease models and as a potential therapeutic lead.

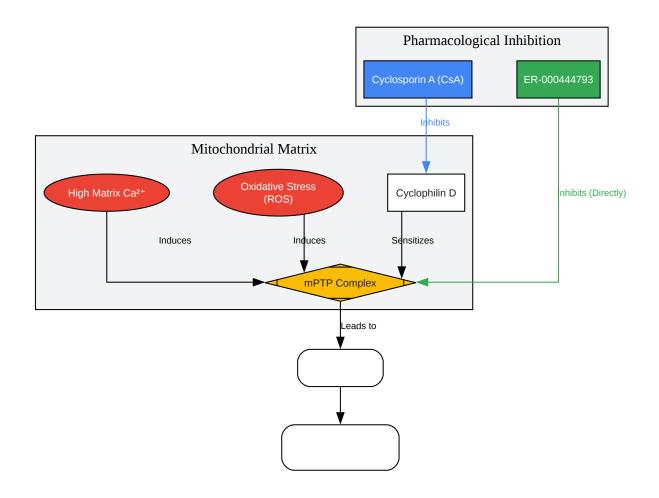
These application notes provide a comprehensive overview of **ER-000444793**, its mechanism of action, protocols for its use in key in vitro assays, and a rationale for its application in neurodegenerative disease models.

Mechanism of Action

ER-000444793 directly inhibits the mitochondrial permeability transition pore. Unlike the well-known mPTP inhibitor Cyclosporin A (CsA), which acts by binding to and inhibiting the matrix



protein Cyclophilin D (CypD), **ER-000444793**'s inhibitory action does not involve CypD[1][2][4] [5]. This makes it a specific tool to investigate the role of the mPTP in a CypD-independent manner, helping to dissect the complex regulation of the pore. The primary effect of **ER-000444793** is the potent and dose-dependent inhibition of calcium (Ca²⁺)-induced mPTP opening[1][6].



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Caption: Mechanism of mPTP inhibition by ER-000444793 vs. CsA.

Data Presentation



The following tables summarize the key quantitative data for **ER-000444793** and the reference compound, Cyclosporin A.

Table 1: In Vitro Efficacy of mPTP Inhibitors

Compound	Target	Assay	IC50	Reference
ER-000444793	mPTP (CypD-independent)	Ca ²⁺ -induced mPTP opening	2.8 μΜ	[1][6]
Cyclosporin A (CsA)	Cyclophilin D	CsA displacement from rhCypD	23 nM	[1][6]

Note: IC₅₀ values represent the concentration of the compound required to inhibit 50% of the measured activity.

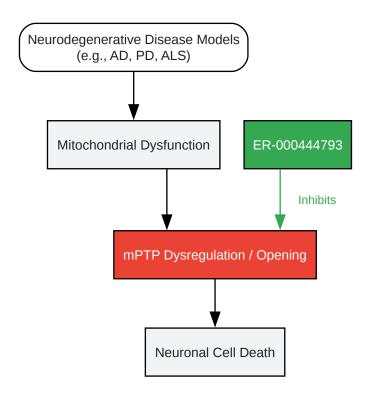
Application Rationale in Neurodegenerative Disease Models

While direct studies of **ER-000444793** in neurodegenerative models are not yet published, there is a strong rationale for its use based on the established role of mPTP dysfunction in these diseases.

- Alzheimer's Disease (AD): Amyloid-β (Aβ) peptides can interact with CypD, potentiating mPTP opening, mitochondrial stress, and neuronal death[9]. Genetic deletion of CypD has been shown to improve cognitive and synaptic function in AD mouse models[9][13][14]. ER-000444793 could be used to determine if CypD-independent mPTP inhibition provides similar or enhanced neuroprotection in cellular models of Aβ toxicity.
- Parkinson's Disease (PD): Mitochondrial dysfunction is a central feature of PD. In the MPTP mouse model of PD, genetic ablation of CypD protects against dopaminergic neurodegeneration in certain paradigms[15][16]. ER-000444793 can be applied to neuronal cultures treated with mitochondrial toxins like MPP+ (the active metabolite of MPTP) or rotenone to assess its neuroprotective potential[15].



Amyotrophic Lateral Sclerosis (ALS): Mitochondrial abnormalities are observed early in ALS disease progression in mouse models[12]. A different potent, brain-penetrant mPTP inhibitor (GNX-4728) has been shown to slow disease progression and increase lifespan in an ALS mouse model, highlighting the therapeutic potential of this mechanism[4][5]. ER-000444793 could be tested in iPSC-derived motor neurons from ALS patients or in other cellular models to evaluate its effect on cell survival and mitochondrial function[11].



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Caption: Rationale for applying **ER-000444793** in neurodegeneration.

Experimental Protocols

The following are detailed protocols for key in vitro assays to characterize the activity of **ER-000444793**. These assays are fundamental for confirming its mechanism of action before applying it to more complex disease models.

Protocol 1: Isolation of Mitochondria from Cultured Cells or Tissue

This is a prerequisite for the subsequent in vitro assays.



Materials:

- Cultured cells (e.g., SH-SY5Y, HeLa) or fresh animal tissue (e.g., mouse liver, brain).
- Mitochondrial Isolation Buffer (MIB): 225 mM Mannitol, 75 mM Sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4. Keep on ice.
- Assay Buffer (e.g., KCl-based): 125 mM KCl, 20 mM HEPES, 2 mM K₂HPO₄, pH 7.2. Keep on ice.
- Dounce homogenizer and pestle.
- · Refrigerated centrifuge.

Procedure:

- Harvest cells or finely mince tissue on ice.
- Wash the sample with ice-cold PBS.
- Resuspend the pellet/tissue in 1 mL of ice-cold MIB.
- Homogenize the sample with 15-25 strokes of a tight-fitting Dounce homogenizer on ice.
- Transfer the homogenate to a microcentrifuge tube and centrifuge at 800 x g for 5 minutes at 4°C to pellet nuclei and unbroken cells.
- Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.
- Discard the supernatant. Resuspend the mitochondrial pellet in MIB and repeat the 10,000 x g centrifugation step to wash the mitochondria.
- Resuspend the final mitochondrial pellet in a minimal volume of Assay Buffer.
- Determine the protein concentration using a standard method (e.g., BCA assay). Keep mitochondria on ice for immediate use.



Protocol 2: Calcium Retention Capacity (CRC) Assay

This assay directly measures the ability of **ER-000444793** to inhibit Ca²⁺-induced mPTP opening.

Materials:

- Isolated mitochondria (0.5 mg/mL).
- CRC Assay Buffer: 125 mM KCl, 20 mM HEPES, 2 mM K₂HPO₄, 5 mM Glutamate, 5 mM Malate, pH 7.2.
- Calcium Green-5N (or similar low-affinity Ca²⁺ indicator) at a final concentration of 0.5-1.0 μM.
- CaCl₂ solution (e.g., 1 mM stock).
- ER-000444793 stock solution (in DMSO).
- Cyclosporin A (CsA) as a positive control.
- Fluorescence plate reader or spectrofluorometer (Excitation ~506 nm, Emission ~531 nm).

Procedure:

- In a 96-well black plate, add 200 μL of CRC Assay Buffer containing Calcium Green-5N to each well.
- Add isolated mitochondria to a final concentration of 0.5 mg/mL.
- Add ER-000444793 (at various concentrations), CsA (positive control), or DMSO (vehicle control) to the wells and incubate for 5-10 minutes at room temperature, protected from light.
- Begin fluorescence readings. After establishing a baseline, inject pulses of CaCl₂ (e.g., 10-20 nmol per mg of mitochondrial protein) at fixed intervals (e.g., every 60 seconds).
- Mitochondria will take up the Ca²⁺, causing a transient spike in fluorescence followed by a
 return to baseline.



- mPTP opening is indicated by a sudden, sustained increase in fluorescence, as the mitochondria can no longer retain the accumulated Ca²⁺.
- The CRC is calculated as the total amount of Ca²⁺ added before this sustained fluorescence increase. Compare the CRC in **ER-000444793**-treated wells to the control.



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Caption: Workflow for the Calcium Retention Capacity (CRC) Assay.

Protocol 3: Mitochondrial Swelling Assay

This assay measures the physical consequence of mPTP opening—the swelling of the mitochondrial matrix—by monitoring changes in light absorbance.

Materials:

- Isolated mitochondria (0.4-0.5 mg/mL).
- Swelling Assay Buffer (same as CRC Assay Buffer, but without the fluorescent dye).
- High-concentration CaCl2 solution (e.g., 20 mM stock) to induce robust swelling.
- ER-000444793 stock solution (in DMSO).
- Spectrophotometer or plate reader capable of measuring absorbance at 540 nm (A₅₄₀).

Procedure:

- In a clear 96-well plate or cuvette, add Swelling Assay Buffer.
- Add isolated mitochondria to a final concentration of 0.4-0.5 mg/mL.



- Add ER-000444793 (at various concentrations) or controls and incubate for 5-10 minutes.
- Establish a baseline A₅₄₀ reading.
- Add a single, high-concentration bolus of CaCl₂ (e.g., 150-500 nmol per mg protein) to induce mPTP opening.
- Monitor the decrease in A₅₄₀ over time (e.g., every 30 seconds for 10-20 minutes). A
 decrease in absorbance indicates an increase in mitochondrial volume (swelling).
- Inhibition of swelling is observed as a slower rate of A₅₄₀ decrease compared to the vehicle control.

Protocol 4: Mitochondrial Membrane Potential (ΔΨm) Assay

This assay assesses the effect of compounds on the mitochondrial membrane potential, a key indicator of mitochondrial health. A potent mPTP inhibitor should prevent the collapse of $\Delta\Psi$ m induced by Ca²⁺.

Materials:

- Isolated mitochondria or intact cultured neuronal cells.
- Assay Buffer (for isolated mitochondria) or cell culture medium (for intact cells).
- Fluorescent potentiometric dye such as TMRM (Tetramethylrhodamine, Methyl Ester) or Rhodamine 123.
- CaCl₂ or another mitochondrial stressor.
- ER-000444793 stock solution (in DMSO).
- FCCP or CCCP as a positive control for depolarization.
- Fluorescence plate reader or fluorescence microscope.

Procedure (using TMRM on isolated mitochondria):



- Prepare Assay Buffer containing succinate (5 mM) and rotenone (1 μM) to energize the mitochondria.
- In a 96-well black plate, add the energized Assay Buffer.
- Add isolated mitochondria (e.g., 0.5 mg/mL).
- Add TMRM to a final concentration of ~200-500 nM and incubate for 10 minutes to allow the dye to accumulate in the polarized mitochondria.
- Add ER-000444793 or controls and incubate for another 5-10 minutes.
- Measure baseline fluorescence (Excitation ~548 nm, Emission ~574 nm).
- Add a bolus of CaCl₂ (e.g., 150 μM) to trigger mPTP-dependent depolarization.
- Monitor the increase in TMRM fluorescence over time. An increase indicates dye release from the mitochondria due to membrane depolarization.
- ER-000444793 should attenuate or delay the Ca²⁺-induced increase in fluorescence.



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Caption: Workflow for the Mitochondrial Membrane Potential Assay.

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Methodological & Application





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